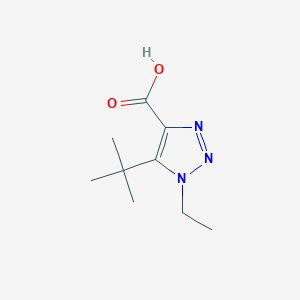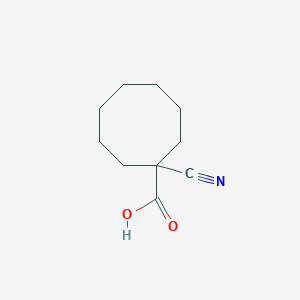
1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile is a fluorinated organic compound with the molecular formula C₉H₁₅FN₂O and a molecular weight of 186.23 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with fluorinated reagents under controlled conditions. . The reaction conditions often require the use of polar solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as distillation and recrystallization to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, leading to specific biochemical pathways’ modulation . The hydroxyl and cyano groups also play crucial roles in the compound’s overall reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-2-hydroxypropyl)pyridine-4-carbonitrile
- 1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carboxamide
- 1-(3-Fluoro-2-hydroxypropyl)piperidine-4-methanol
Uniqueness
1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile stands out due to its specific combination of a fluorinated hydroxyl group and a cyano group attached to a piperidine ring. This unique structure imparts distinct reactivity and selectivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15FN2O |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C9H15FN2O/c10-5-9(13)7-12-3-1-8(6-11)2-4-12/h8-9,13H,1-5,7H2 |
InChI Key |
UQDKEPJOHIOUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B13305428.png)
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)

![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13305443.png)



![(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13305471.png)
